molecular formula C12H8N2O3 B8675298 methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate

methyl 3-(3-cyanophenyl)isoxazole-4-carboxylate

Cat. No. B8675298
M. Wt: 228.20 g/mol
InChI Key: UFOKNGQFVSMFMS-UHFFFAOYSA-N
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Patent
US06962935B2

Procedure details

A mixture of 0.90 g (3.9 mmol) of 4-carbomethoxy-3-(3-cyanophenyl)isoxazole, 0.25 g (6.0 mmol) of lithium hydroxide monohydrate in 1 mL water and 2 mL methanol is stirred under N2 for 5 hours. The reaction mixture was acidified to pH 3 with 1N HCl, extracted with 10 mL EtOAc three times, dried with MgSO4 and concentrated in vacuo to give 0.36 g (43%) of the desired acid. 1H NMR (CDCl3) δ: 8.94 (s, 1H); 8.01 (s, 1H); 7.94 (d, 1H); 7.60 (d, 2H); 7.43 (t, 1H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
C([C:5]1[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]#[N:17])[CH:11]=2)=[N:7][O:8][CH:9]=1)(OC)=O.[OH2:18].[OH-:19].[Li+].Cl.[CH3:22]O>O>[C:16]([C:12]1[CH:11]=[C:10]([C:6]2[CH:5]=[C:9]([C:22]([OH:19])=[O:18])[O:8][N:7]=2)[CH:15]=[CH:14][CH:13]=1)#[N:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(=O)(OC)C=1C(=NOC1)C1=CC(=CC=C1)C#N
Name
lithium hydroxide monohydrate
Quantity
0.25 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred under N2 for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 10 mL EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C1=NOC(=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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